molecular formula C11H21NO2S B7584163 N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine

N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine

Cat. No. B7584163
M. Wt: 231.36 g/mol
InChI Key: VIWCDXNIVFDDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine, also known as MTA, is a synthetic compound that has been studied for its potential use in scientific research. MTA belongs to the family of thiazolidinedione compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. By inhibiting PPARγ activity, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine may increase insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes. N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has also been shown to reduce inflammation and inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been shown to have low toxicity in animal studies, which makes it a potentially safe compound to use in lab experiments.
One limitation of using N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to interpret the results of experiments involving N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine. Additionally, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for research involving N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine. One area of interest is its potential as a therapeutic agent for the treatment of diabetes. Further studies are needed to determine the safety and efficacy of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine in humans and to identify the optimal dosage and administration route.
Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine and to identify the types of cancer that are most sensitive to N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine treatment.
Finally, further studies are needed to explore the potential of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine as a therapeutic agent for the treatment of inflammatory diseases. This could involve studying the effects of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine on immune cell function and cytokine production.
Conclusion:
In conclusion, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine is a synthetic compound that has been studied for its potential use in various scientific research applications. It has been shown to have insulin-sensitizing properties, inhibit the growth of cancer cells, and reduce inflammation. However, its mechanism of action is not fully understood, and its safety and efficacy in humans are not well established. Further studies are needed to explore the potential of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine as a therapeutic agent for the treatment of diabetes, cancer, and inflammatory diseases.

Synthesis Methods

N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine can be synthesized through a multistep process involving the reaction of 3-methyl-2-buten-1-ol with thionyl chloride to form 3-methylbut-2-enyl chloride. This intermediate product is then reacted with N-methylthiourea to form N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine. The yield of this synthesis method is reported to be around 50%.

Scientific Research Applications

N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for the treatment of diabetes. N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been shown to have insulin-sensitizing properties, which could make it a promising candidate for the development of new diabetes drugs.
N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which could make it a potential anticancer agent. Additionally, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.

properties

IUPAC Name

N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2S/c1-10(2)4-7-12(3)11-5-8-15(13,14)9-6-11/h4,11H,5-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWCDXNIVFDDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN(C)C1CCS(=O)(=O)CC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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